molecular formula C7H10O2 B2556264 cis-2-Oxabicyclo[4.2.0]octan-7-one CAS No. 134460-60-9

cis-2-Oxabicyclo[4.2.0]octan-7-one

Cat. No.: B2556264
CAS No.: 134460-60-9
M. Wt: 126.155
InChI Key: CKAFSLVZGWLORL-VDTYLAMSSA-N
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Description

cis-2-Oxabicyclo[4.2.0]octan-7-one: is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Oxabicyclo[4.2.0]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: cis-2-Oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols .

Scientific Research Applications

cis-2-Oxabicyclo[4.2.0]octan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Oxabicyclo[4.2.0]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: cis-2-Oxabicyclo[4.2.0]octan-7-one is unique due to its specific ring structure and the presence of an oxygen atom. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

Cis-2-Oxabicyclo[4.2.0]octan-7-one is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with enzymes, antimicrobial properties, and implications in pharmacology.

Chemical Structure and Properties

This compound features a bicyclic framework with a ketone functional group and an oxygen atom integrated into the ring system. Its molecular formula is C8H12OC_8H_{12}O, and it is identified by the CAS number 65656-92-0. The compound's stereochemistry contributes to its distinct biological properties, differentiating it from other structurally similar compounds.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, influencing biochemical pathways. Its unique structure allows it to fit into specific enzyme binding sites, potentially modulating enzyme activity and metabolic processes. For instance, studies have shown that derivatives of this compound exhibit significant binding affinities with certain enzymes, suggesting roles in metabolic regulation and therapeutic applications .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated through various assays. A study evaluating its effects against several bacterial strains demonstrated its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were determined using the macrobroth dilution method, revealing susceptibility in strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound could inhibit bacterial growth effectively .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus150
Escherichia coli200
Salmonella typhimuriumNot susceptible
Pseudomonas aeruginosaNot susceptible

Cytotoxicity Studies

Cytotoxicity assays using peripheral blood lymphocytes have shown that while this compound exhibits antimicrobial properties, it also has potential toxic effects at certain concentrations. The cytotoxicity was assessed through standard microbiological tests, indicating that careful consideration is needed when evaluating its therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of cis- and trans-dibromide derivatives of bicyclo[4.2.0]octan-7-one showed that both compounds had notable antibacterial properties against Bacillus spizizenii, Salmonella typhimurium, and Staphylococcus aureus. The study emphasized the role of stereochemistry in influencing biological activity .
  • Enzyme Modulation : Investigations into the enzyme modulation capabilities of this compound revealed its potential to act as an inhibitor or activator for specific metabolic pathways, which could be harnessed for drug development in metabolic disorders .

Properties

IUPAC Name

(1R,6R)-2-oxabicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2/t5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAFSLVZGWLORL-CAHLUQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CC2=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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